Saucerneol F
Overview
Description
Saucerneol F is a naturally occurring sesquilignan isolated from the plant Saururus chinensis. It has garnered significant attention due to its potent anti-inflammatory and antiviral properties. This compound has been studied for its ability to inhibit various inflammatory mediators and its potential therapeutic applications in treating viral infections and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Saucerneol F typically involves the extraction from the roots of Saururus chinensis. The process includes:
Extraction: The roots are dried and ground into a fine powder.
Solvent Extraction: The powder is subjected to solvent extraction using ethyl acetate.
Fractionation: The extract is then fractionated using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced chromatographic methods and high-performance liquid chromatography (HPLC) are employed to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Saucerneol F undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Saucerneol F has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying lignan biosynthesis and chemical modifications.
Biology: Investigated for its role in modulating inflammatory pathways and cellular responses.
Medicine: Potential therapeutic agent for treating inflammatory diseases and viral infections.
Industry: Utilized in the development of anti-inflammatory and antiviral formulations
Mechanism of Action
Saucerneol F exerts its effects through multiple mechanisms:
Anti-inflammatory Action: Inhibits the phosphorylation of phospholipase Cγ1, reducing intracellular calcium influx and suppressing the nuclear translocation of cytosolic phospholipase A2 and 5-lipoxygenase.
Antiviral Action: Enhances the phosphorylation of STING, TBK-1, and IRF3, leading to increased mitochondrial reactive oxygen species production and activation of the antiviral pathway.
Comparison with Similar Compounds
Saucerneol F is unique among lignans due to its specific anti-inflammatory and antiviral properties. Similar compounds include:
Saucerneol D: Another lignan from Saururus chinensis with anti-inflammatory properties.
Manassantin A and B: Lignans with cytotoxic activities against cancer cell lines.
Nectandrin B: Exhibits antioxidant and anti-inflammatory activities.
These compounds share structural similarities but differ in their specific biological activities and mechanisms of action.
Properties
IUPAC Name |
(1R,2R)-1-(1,3-benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O8/c1-16-17(2)30(21-6-9-23-27(13-21)36-15-34-23)38-29(16)20-7-10-24(25(12-20)32-4)37-18(3)28(31)19-5-8-22-26(11-19)35-14-33-22/h5-13,16-18,28-31H,14-15H2,1-4H3/t16-,17-,18-,28+,29+,30+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQJFJKRYAIFAO-BDVHUIKKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC(C)C(C5=CC6=C(C=C5)OCO6)O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O[C@H](C)[C@@H](C5=CC6=C(C=C5)OCO6)O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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